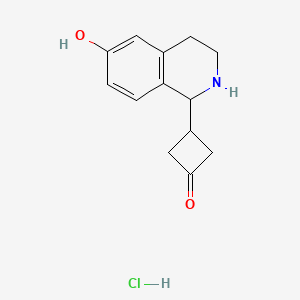

![molecular formula C15H15ClN2O2 B2387975 N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide CAS No. 781626-59-3](/img/structure/B2387975.png)

N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

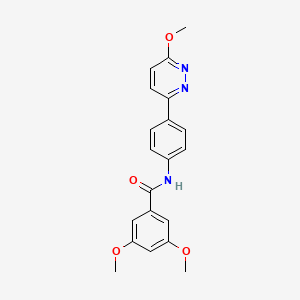

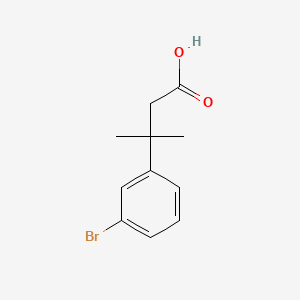

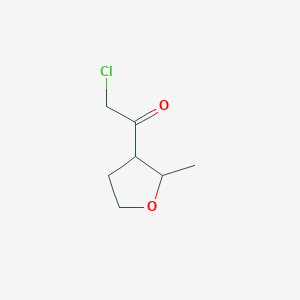

“N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide” is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 . It is used for proteomics research .

Synthesis Analysis

Benzamides, including “N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide” consists of a benzamide group attached to a pyrrole ring, which is further substituted with a chloroacetyl group .Physical And Chemical Properties Analysis

“N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

- A study by Kumar and Lown (2003) involved the synthesis of dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamides, exploring their potential as anticancer agents. Preliminary evaluations indicated these compounds displayed activity against three types of cancer cells, underscoring the potential utility of pyrrole derivatives in cancer treatment Kumar & Lown, 2003.

Herbicidal Applications

- Research by Viste, Cirovetti, and Horrom (1970) discovered that certain benzamides, including N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide derivatives, exhibit herbicidal activity on annual and perennial grasses, suggesting their potential utility in agriculture Viste, Cirovetti, & Horrom, 1970.

Anticancer and ADME Study

- A molecular hybridization approach led to the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with a benzimidazole moiety, which were evaluated for anticancer activity. One compound exhibited significant antiproliferative activity against certain human cancer cell lines, with computational ADME studies highlighting its promising drug-like properties Rasal, Sonawane, & Jagtap, 2020.

Material Science Applications

- The synthesis of aryl-substituted pyrrole derivatives, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), demonstrated unique fluorescence properties in the solid state, potentially useful in temperature monitoring devices due to its thermo-responsive fluorescence Han et al., 2013.

Monoclonal Antibody Production Enhancement

- A study identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that improves monoclonal antibody production in Chinese hamster ovary cell cultures. This discovery has implications for biopharmaceutical manufacturing and the production of monoclonal antibodies Aki et al., 2021.

Direcciones Futuras

The future directions for “N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide” and similar compounds could involve further exploration of their potential as enzyme inhibitors . They could also be investigated for their potential therapeutic values, given the wide range of activities exhibited by benzamides .

Propiedades

IUPAC Name |

N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-8-13(14(19)9-16)11(2)18(10)17-15(20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNHSUWLQIZMAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)C2=CC=CC=C2)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)